molecular formula C10H13NO2S B6233881 3-phenylcyclobutane-1-sulfonamide, Mixture of diastereomers CAS No. 2016189-60-7

3-phenylcyclobutane-1-sulfonamide, Mixture of diastereomers

Cat. No.: B6233881
CAS No.: 2016189-60-7
M. Wt: 211.3
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Description

3-phenylcyclobutane-1-sulfonamide, mixture of diastereomers, is an organosulfur compound characterized by a cyclobutane ring substituted with a phenyl group and a sulfonamide group. This compound is notable for its mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of diastereomers can significantly influence the compound’s physical and chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylcyclobutane-1-sulfonamide typically involves the reaction of cyclobutylamine with a sulfonyl chloride derivative. One common method includes the following steps:

    Formation of Cyclobutylamine: Cyclobutylamine can be synthesized from cyclobutanone through reductive amination.

    Sulfonamide Formation: The cyclobutylamine is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions to form the sulfonamide.

The reaction conditions generally involve the use of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of 3-phenylcyclobutane-1-sulfonamide may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-phenylcyclobutane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Sulfonyl derivatives such as sulfonic acids or sulfonyl chlorides.

    Reduction: Amines or substituted amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-phenylcyclobutane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-phenylcyclobutane-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group can form hydrogen bonds with active site residues, while the phenyl group can participate in hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-sulfonamide: Lacks the phenyl group, resulting in different chemical and biological properties.

    Phenylsulfonamide: Lacks the cyclobutane ring, affecting its steric and electronic characteristics.

    Cyclobutane-1-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different reactivity and applications.

Uniqueness

3-phenylcyclobutane-1-sulfonamide is unique due to the combination of the cyclobutane ring, phenyl group, and sulfonamide group. This unique structure imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

2016189-60-7

Molecular Formula

C10H13NO2S

Molecular Weight

211.3

Purity

95

Origin of Product

United States

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